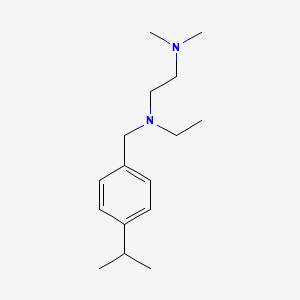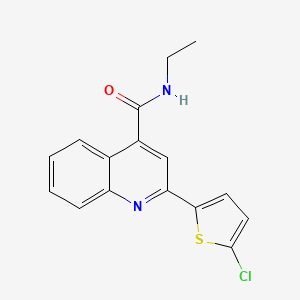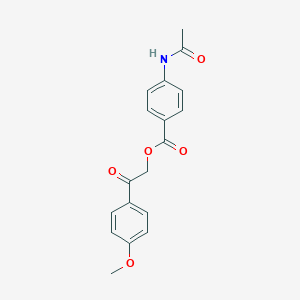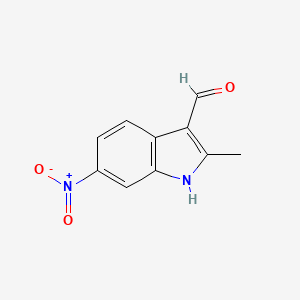![molecular formula C10H8N4O4S B5716809 methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antifungal activity by inhibiting the synthesis of cell walls and membranes of microorganisms. It has also been suggested that the compound induces cell death in cancer cells by generating reactive oxygen species.
Biochemical and Physiological Effects:
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Moreover, it exhibits potent antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several potential future directions for scientific research. One of the most promising directions is the development of new antibiotics and antifungal agents based on the compound's potent antimicrobial and antifungal activity. Moreover, the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
In conclusion, Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties. The compound has several advantages for lab experiments, including its stability and potent activity, but also has some limitations, including its potential toxicity and limited solubility in water. The future directions of research on the compound include the development of new antibiotics and antifungal agents and the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoyl chloride with potassium thiocyanate followed by the reaction with methylamine hydrochloride. The resulting product is purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-18-10(15)11-9-13-12-8(19-9)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFGWZDQRLQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)

![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
![2-[(2,4-dimethylbenzyl)thio]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B5716782.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)

